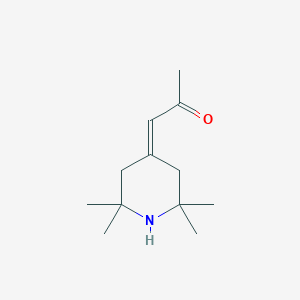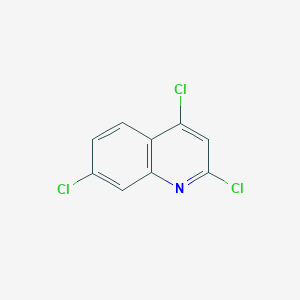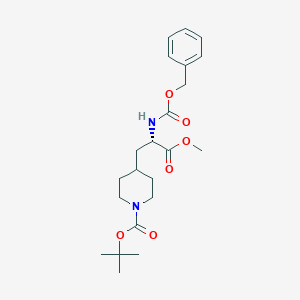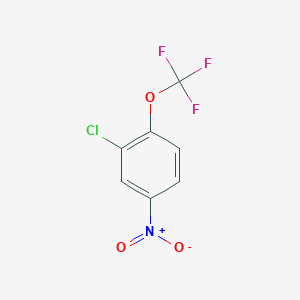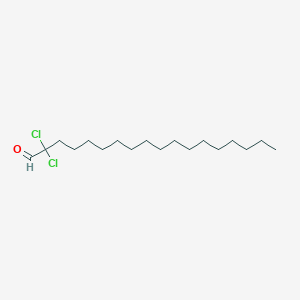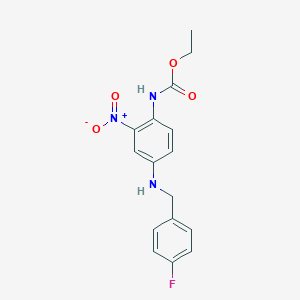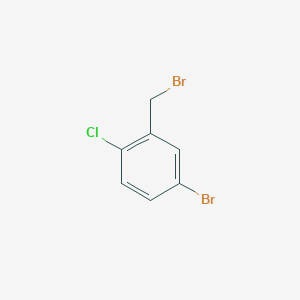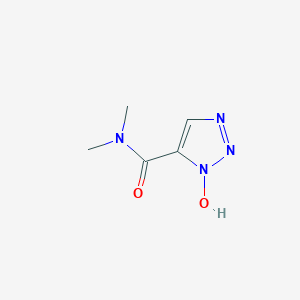![molecular formula C12H7ClN4O2 B178070 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 187724-90-9](/img/structure/B178070.png)
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It is a pyrrolopyrimidine derivative that has shown promising results in various scientific research studies.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target enzymes and proteins, which makes it an effective tool for studying their functions. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in vitro.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine. Some of these include:
1. Further investigation of its mechanism of action to better understand its potential applications in the development of new drugs.
2. Exploration of its potential use in combination with other compounds to enhance its therapeutic efficacy.
3. Investigation of its potential use in the treatment of other diseases such as autoimmune disorders and infectious diseases.
4. Development of new synthetic methods to produce this compound more efficiently and cost-effectively.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Eigenschaften
CAS-Nummer |
187724-90-9 |
|---|---|
Molekularformel |
C12H7ClN4O2 |
Molekulargewicht |
274.66 g/mol |
IUPAC-Name |
4-chloro-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7ClN4O2/c13-11-9-5-10(16-12(9)15-6-14-11)7-1-3-8(4-2-7)17(18)19/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
UIDMSVGNGNXGET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(N2)N=CN=C3Cl)[N+](=O)[O-] |
Synonyme |
7H-Pyrrolo[2,3-d]pyriMidine, 4-chloro-6-(4-nitrophenyl)- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


